![molecular formula C7H4BrIN2 B1290995 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 757978-18-0](/img/structure/B1290995.png)

5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Overview

Description

The compound of interest, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic organic compound that contains bromine and iodine substituents on a pyrrolopyridine skeleton. This structure is significant in medicinal chemistry and organic synthesis due to its potential as an intermediate in the construction of more complex molecules .

Synthesis Analysis

The synthesis of related bromo-iodo pyridine derivatives has been reported using various methods. For instance, a novel intermediate, 5-bromo-2-iodopyrimidine, was synthesized and utilized in palladium-catalysed cross-coupling reactions to produce substituted pyrimidine compounds . Another approach involved the synthesis of 3-arylthieno[2,3-b]pyridines from 2-bromopyridines using an iodine-mediated cyclization . Additionally, the Fischer indole cyclization in polyphosphoric acid has been employed to synthesize 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks with various substituents . These methods highlight the versatility of bromo-iodo pyridine derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using techniques such as single-crystal X-ray diffraction. For example, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was elucidated, revealing intermolecular hydrogen bonding and π-π interactions within the crystal packing . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Bromo-iodo pyridine derivatives are versatile intermediates in various chemical reactions. The halogen-rich intermediate 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been used to synthesize pentasubstituted pyridines, demonstrating the compound's utility in introducing multiple substituents onto the pyridine ring . Moreover, carbon-carbon coupling reactions have been employed to synthesize novel pyridine derivatives, which are further characterized by spectroscopic techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-iodo pyridine derivatives have been studied using spectroscopic methods and density functional theory (DFT). For instance, 5-Bromo-2-(trifluoromethyl)pyridine was characterized by FT-IR and NMR spectroscopies, and its structure and properties were analyzed using DFT, revealing insights into its vibrational frequencies, chemical shifts, and non-linear optical properties . Similarly, the synthesis and characterization of new 6-bromo-imidazo[4,5-b]pyridine derivatives provided information on their potential as tyrosyl-tRNA synthetase inhibitors, with molecular docking studies indicating their binding affinities .

Scientific Research Applications

Synthesis Techniques

5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is utilized in various synthesis techniques. For instance, a study by Alekseyev, Amirova, and Terenin (2015) demonstrated its use in the synthesis of heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, highlighting a route to build the 5-bromo-7-azaindole scaffold with various substituents (Alekseyev, Amirova, & Terenin, 2015). Similarly, Minakata, Itoh, Komatsu, and Ohshiro (1992) explored the functionalization of 1H-pyrrolo[2,3-b]pyridine, which provided compounds directed towards agrochemicals and functional materials (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Antibacterial and Antioxidant Properties

Variya, Panchal, and Patel (2019) synthesized 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives, which showed significant antibacterial and antioxidant properties, comparing favorably with standard drugs (Variya, Panchal, & Patel, 2019).

Chemical Transformations

Research by Klemm, Merrill, Lee, and Klopfenstein (1974) focused on the halogenation of thieno[2,3-b]pyridine, including conversion into its bromo and iodo derivatives, showcasing the chemical transformation possibilities of such compounds (Klemm, Merrill, Lee, & Klopfenstein, 1974).

Synthetic Applications in Medicinal Chemistry

Baeza, Mendiola, Burgos, Alvarez-Builla, and Vaquero (2010) described the use of a similar compound in the synthesis of natural alkaloids like variolin B through palladium-mediated functionalization, indicating its significance in medicinal chemistry (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Inhibitor Synthesis

In 2023, Jabri, Thiruvalluvar, Sghyar, et al., synthesized novel imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors, highlighting its application in targeted therapy research (Jabri, Thiruvalluvar, Sghyar, et al., 2023).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302 + P352 (IF ON SKIN: Wash with plenty of soap and water) .

Mechanism of Action

Target of Action

Similar compounds have been identified as potent inhibitors of the fibroblast growth factor receptor (fgfr) kinase. FGFR-mediated signaling pathways are crucial in various biological processes, including tissue development, angiogenesis, and tissue regeneration.

Mode of Action

It’s suggested that the 5-position of 1h-pyrrolo[2,3-b]pyridine is close to a certain residue (g485), and a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1h-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with g485 to improve the activity .

Biochemical Pathways

Result of Action

Biochemical Analysis

Biochemical Properties

5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an intermediate in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. For instance, it has been reported to act as an inhibitor of certain kinases, thereby modulating signal transduction pathways. The compound’s interaction with enzymes such as kinases involves binding to the active site, leading to inhibition of enzyme activity and subsequent downstream effects on cellular signaling .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . Additionally, it has been observed to induce apoptosis in certain cell types, further highlighting its potential as a therapeutic agent in cancer treatment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, leading to inhibition or activation of enzyme activity. For example, its interaction with kinases results in the inhibition of phosphorylation events, thereby disrupting signal transduction pathways . Furthermore, it can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert minimal toxic effects while effectively inhibiting tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have also been observed, where a certain dosage is required to achieve significant biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions such as oxidation and conjugation, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability and overall pharmacokinetic profile .

properties

IUPAC Name |

5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPGJYARDOQGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640102 | |

| Record name | 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

757978-18-0 | |

| Record name | 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

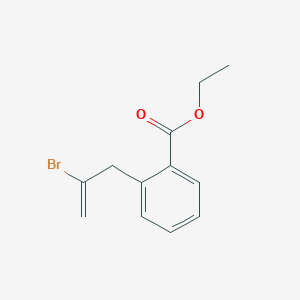

Synthesis routes and methods I

Procedure details

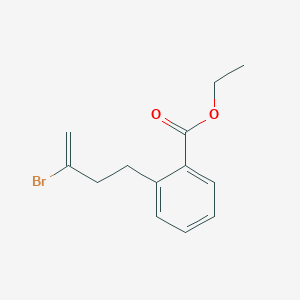

Synthesis routes and methods II

Procedure details

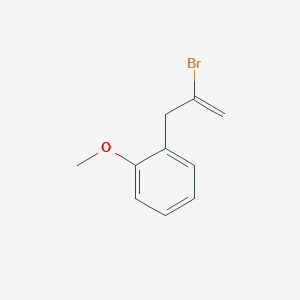

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)